2-(Furan-2-yl)pyridine-4-boronic acid
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Overview
Description
2-(Furan-2-yl)pyridine-4-boronic acid is an organoboron compound that features both a furan ring and a pyridine ring attached to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyridine-4-boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halogenated pyridine derivative followed by borylation using a boron reagent.
Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another common method.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Furan-2-yl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Furylboronic Acid: Similar in structure but lacks the pyridine ring.
4-Pyridinylboronic Acid: Contains a pyridine ring but lacks the furan ring.
Uniqueness
2-(Furan-2-yl)pyridine-4-boronic acid is unique due to the presence of both furan and pyridine rings, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-(furan-2-yl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMUGGTFXGLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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